molecular formula C22H22F2N4O2S B2797593 (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone CAS No. 1203031-12-2

(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

Cat. No.: B2797593
CAS No.: 1203031-12-2
M. Wt: 444.5
InChI Key: VJJRLPAPXOSMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O2S and its molecular weight is 444.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to exhibit good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .

Molecular Mechanism

The molecular mechanism of action of (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone involves binding interactions with biomolecules and potential enzyme inhibition or activation . The compound’s effects at the molecular level also include changes in gene expression .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c23-21(24)30-18-8-6-17(7-9-18)25-22-26-19(15-31-22)20(29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15,21H,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJRLPAPXOSMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.